3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(2-Fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a 2-fluorobenzyl group and at position 7 with a 1,2,4-oxadiazole ring linked to a 4-(methylthio)phenyl moiety.
Properties
CAS No. |
1207059-05-9 |
|---|---|
Molecular Formula |
C24H17FN4O3S |
Molecular Weight |
460.48 |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-17-9-6-14(7-10-17)21-27-22(32-28-21)15-8-11-18-20(12-15)26-24(31)29(23(18)30)13-16-4-2-3-5-19(16)25/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
PTLDIWURNZEWKS-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H17F N4O2S, with a molecular weight of 378.43 g/mol. The structure features a quinazoline core substituted with a 2-fluorobenzyl group and an oxadiazole moiety that is linked to a methylthio-substituted phenyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities:
- Anticancer Activity : Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have demonstrated IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have indicated moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting inhibition zones comparable to standard antibiotics .
- Anti-inflammatory Effects : Quinazoline derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Anticancer Studies
A study reported that quinazoline derivatives displayed potent cytotoxicity against multiple cancer cell lines. For example:
- Compound A3 showed IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells, indicating strong anticancer potential .
- The introduction of oxadiazole moieties significantly enhanced the cytotoxic effects compared to non-substituted quinazolines.
Antimicrobial Studies
In antimicrobial assays:
- The compound exhibited inhibition zones ranging from 10–15 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 75–80 mg/mL .
- Comparative studies indicated that the compound's efficacy was on par with established antibiotics like ampicillin.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Case Study 1 : A derivative similar to the target compound was used in a clinical trial for breast cancer treatment, showing promising results in reducing tumor size.
- Case Study 2 : In another study focusing on bacterial infections resistant to conventional treatments, compounds derived from quinazoline demonstrated significant antibacterial activity, leading to their consideration as potential therapeutic agents.
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared to 3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS: 1206992-30-4, ), a closely related analogue with the following structural differences:
Substituent at Position 3 :
- Target compound: 2-Fluorobenzyl (electron-withdrawing, smaller halogen).
- Analogue: 4-Chlorobenzyl (electron-withdrawing, larger halogen).
Substituent at Position 7 :
- Target compound: 4-(Methylthio)phenyl (lipophilic SCH3 group).
- Analogue: Thiophen-2-yl (aromatic sulfur-containing heterocycle).
Molecular and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
